![molecular formula C6H10ClN3 B3024372 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 879668-17-4](/img/structure/B3024372.png)

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Descripción general

Descripción

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, also known as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, can be obtained from histamine dihydrochloride and polyformaldehyde . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .

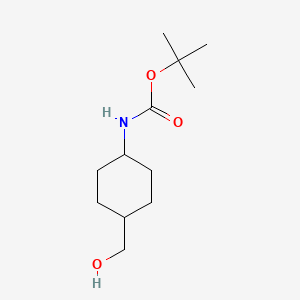

Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is C6H10ClN3 . For a more detailed molecular structure analysis, it would be beneficial to refer to studies that have used a common substructure-based alignment method .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride are complex and can be better understood by referring to specific studies .Physical And Chemical Properties Analysis

The molecular weight of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is 159.62 . It should be stored at room temperature, kept dry and cool .Aplicaciones Científicas De Investigación

Chemical Properties

“4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride” has a molecular weight of 159.62 and its IUPAC name is 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride . It is a solid substance that should be stored at room temperature, kept dry and cool .

Synthesis

This compound can be synthesized from histamine dihydrochloride and polyformaldehyde . The mixture is heated to reflux for 4 hours. The volatiles are then evaporated, and the residue is dried under vacuum. The compound can be used without further purification .

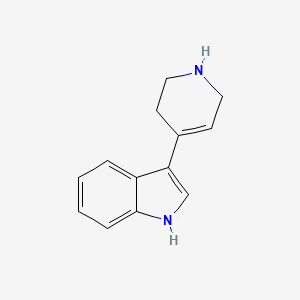

VEGFR-2/KDR Inhibitors

There is a study that mentions the design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin) as part of the development strategies of VEGFR-2/KDR inhibitors . VEGFR-2/KDR inhibitors are used in the treatment of various types of cancer, including colorectal cancer and lung cancer.

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key receptor involved in angiogenesis, the process of new blood vessel formation, which is crucial for the growth and spread of cancer cells.

Mode of Action

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride interacts with VEGFR-2 and inhibits its activity . By blocking the VEGFR-2, this compound prevents the binding of VEGF to its receptor, thereby inhibiting the signal transduction pathway that leads to angiogenesis .

Biochemical Pathways

The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . This disruption affects downstream effects such as endothelial cell proliferation, migration, and survival, all of which are essential for new blood vessel formation .

Result of Action

The inhibition of VEGFR-2 by 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride results in the suppression of angiogenesis . This can lead to the inhibition of tumor growth and metastasis, as the cancer cells are deprived of the necessary nutrients and oxygen supplied by the new blood vessels .

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, factors such as pH, temperature, and the presence of other substances can affect the compound’s action and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLFJSVTUQAGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride | |

CAS RN |

62002-31-7 | |

| Record name | NSC26631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)

![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)